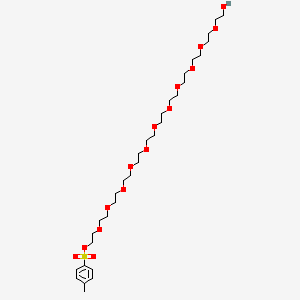

PEG13-Tos

説明

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O15S/c1-30-2-4-31(5-3-30)47(33,34)46-29-28-45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-32/h2-5,32H,6-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFHSAUILDFVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Peg13 Tos and Its Derivatives

Established Synthetic Routes for Polyethylene (B3416737) Glycol Tosylation

The tosylation of hydroxyl-terminated polyethylene glycols is a fundamental reaction for introducing a reactive leaving group onto the polymer chain. Several methods have been developed to achieve this transformation, aiming for control over the degree of tosylation (mono- or di-tosylation) and product purity.

Direct Esterification Methodologies for Hydroxyl-Terminated Polyethylene Glycols

Direct esterification is a common approach for the tosylation of hydroxyl groups in polyethylene glycols. This reaction typically involves the reaction of a hydroxyl-terminated PEG with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Various bases can be employed, including organic bases like pyridine (B92270) and triethylamine, or inorganic bases such as sodium hydroxide. google.comacs.orggoogle.com

One reported method involves reacting PEG with tosyl chloride in a pyridine-dichloromethane mixture. google.com Another approach uses a mixture of toluene (B28343) and triethylamine. google.com For higher molecular weight PEGs, a method utilizing p-toluenesulfonyl chloride with an aqueous NaOH solution and a phase-transfer catalyst like benzyltriethylammonium chloride (BnEt₃NCl) in dichloromethane (B109758) has been described for the preparation of PEG-tosylate. google.com

Optimized Reaction Conditions and Catalyst Systems for Selective Mono- and Di-Tosylation

Achieving selective mono- or di-tosylation of symmetrical diol PEGs can be challenging due to the similar reactivity of the two hydroxyl groups. Statistical reactions without catalysts typically yield a mixture of unreacted PEG, mono-tosylated PEG, and di-tosylated PEG, with a theoretical maximum yield of 50% for the mono-tosylated product. acs.org

Optimized reaction conditions and catalyst systems have been developed to enhance the selectivity for mono-tosylation. One effective strategy involves the use of a heterogeneous catalyst system comprising silver oxide (Ag₂O) and potassium iodide (KI). acs.orgmdpi.com This method has shown high efficiency, resulting in yields of monofunctional PEG ranging from 71% to 76%, exceeding the statistical limit. acs.org The selective monotosylation in the presence of silver oxide has been attributed to internal hydrogen bonding, which makes one hydroxyl group less acidic, favoring the deprotonation and subsequent tosylation of the other hydroxyl group. mdpi.com

Another approach to favor selective monotosylation is the use of an excess of the symmetric diol. mdpi.com However, this can complicate the separation of the desired mono-tosylated product from the unreacted starting material, especially for higher molecular weight PEGs. mdpi.com

For controlling the reaction rate and favoring monotosylation in the tosylation of glycols and diols, techniques such as using an excess of glycols and diols, gradual addition of the tosyl chloride solution, and maintaining low temperatures have been explored. jchemlett.com

Chromatography-Free Synthesis Approaches for Enhanced Purity of PEG13-Tos

Traditional synthesis of tosylated PEGs often involves chromatographic purification steps to separate the desired product from unreacted starting materials and byproducts like di-tosylated PEG. These purification steps can be time-consuming and costly. nih.govrsc.org

Chromatography-free synthesis approaches have been developed to obtain tosylated PEGs with enhanced purity. One such method involves a solid-phase stepwise synthesis strategy. In this approach, PEG chains are built stepwise on a solid support using monomers containing a tosyl group at one end and a protecting group at the other. nih.govnih.gov The synthetic cycle involves deprotonation, coupling via Williamson ether formation, and detritylation. nih.gov Cleavage from the solid support yields the PEG derivative. This method has been reported to be entirely chromatography-free, including the monomer synthesis, and can yield products with close to monodispersity. nih.govnih.gov

Another chromatography-free procedure for preparing monodisperse monotosylated PEGs involves a sequence of steps including trityl protection of an excess of a shorter PEG oligomer, exhaustive tosylation of the remaining hydroxyl group, coupling with another protected PEG unit, and final deprotection. rsc.orgresearchgate.net This method utilizes liquid-liquid extraction for purification, avoiding chromatographic separation and potentially leading to higher yields and lower costs. rsc.orgresearchgate.net

Advanced Derivatization Strategies Utilizing this compound as a Reactive Intermediate

This compound, with its activated tosyl group, serves as a versatile intermediate for the introduction of various functional groups onto the PEG chain through nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of PEG derivatives with tailored properties for diverse applications, including bioconjugation and materials science.

The tosyl group is known as a good leaving group, making it suitable for replacement by various nucleophiles. mdpi.com

Nucleophilic Substitution Reactions with Varied Nucleophiles (e.g., amines, thiols, alcohols, azides)

The tosyl group on this compound can be readily displaced by a variety of nucleophiles via SN2 reactions, leading to the formation of stable carbon-heteroatom bonds. precisepeg.comprecisepeg.com

Amines: Reaction of PEG-tosylate with amines is a common method for preparing amine-terminated PEGs. This reaction can be carried out using an excess of ammonia (B1221849) or protected amine salts. google.comacs.org The tosyl group reacts readily with amine groups at a pH of 8.0 to 9.5. precisepeg.cominterchim.fr

Thiols: Thiol-terminated PEGs can be synthesized by the nucleophilic substitution of PEG-tosylate with thiol nucleophiles, such as sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate, followed by deprotection if a protected thiol is used. mdpi.comresearchgate.netmdpi.comnih.gov

Alcohols: While less common than reactions with amines or thiols, alkoxides (deprotonated alcohols) can also act as nucleophiles to displace the tosyl group, forming ether linkages. interchim.fr

Azides: Azide-terminated PEGs are frequently synthesized by reacting PEG-tosylate with sodium azide (B81097) (NaN₃). google.commdpi.com This reaction typically involves heating the mixture in a suitable solvent like dimethylformamide (DMF). mdpi.com The resulting azide group is a key functional handle for subsequent click chemistry reactions.

These nucleophilic substitution reactions enable the synthesis of heterobifunctional PEGs, where one end is functionalized with a tosyl group (or a group derived from it) and the other end may have a different functionality or a hydroxyl group (in the case of monotosylated PEG). acs.orgmdpi.com

Click Chemistry-Based Functionalization via this compound Precursors

This compound can serve as a precursor for introducing functional groups compatible with click chemistry, a set of highly efficient, reliable, and selective reactions widely used in bioconjugation and polymer science. acs.orgnih.gov

A primary route involves converting PEG-tosylate to PEG-azide by reaction with sodium azide, as described above. google.commdpi.com The resulting azide-terminated PEG can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-functionalized molecules. mdpi.comacs.orgnih.gov This "click" reaction forms a stable triazole linkage and is highly chemoselective, proceeding efficiently under mild conditions in various solvents, including aqueous buffers. mdpi.comacs.org

Multi-Functionalization and Orthogonal Reactivity Design for this compound Scaffolds

This compound, possessing both a hydroxyl group and a tosyl group, serves as a valuable scaffold for the design of multi-functionalized PEG derivatives with orthogonal reactivity. Orthogonal reactivity refers to the ability of different functional groups within the same molecule to react independently with their specific reaction partners without interfering with each other researchgate.netresearchgate.net. This is crucial for synthesizing complex molecules where multiple different moieties need to be attached in a controlled, step-wise manner wikipedia.orgmdpi.com.

The tosyl group in this compound is highly susceptible to nucleophilic substitution reactions (Sɴ2). This allows for its replacement with various nucleophiles, introducing a wide range of functional groups such as amines, azides, thiols, or carboxylic acids mdpi.commdpi.comgoogle.com. For example, reaction with sodium azide can convert the tosyl group to an azide, which can then be used in click chemistry reactions google.com. Reaction with amines can directly introduce an amine functionality google.com.

The hydroxyl group on the other terminus of this compound offers a different avenue for functionalization. Hydroxyl groups can be converted into various activated forms, such as esters, carbonates, or halides, which can then react with appropriate nucleophiles sigmaaldrich.comnews-medical.netcreativepegworks.com. For instance, the hydroxyl group can be reacted with N-hydroxysuccinimide (NHS) esters of carboxylic acids to form stable ester linkages, or converted to an aldehyde for reductive amination creativepegworks.comdigitellinc.com.

The key to orthogonal multi-functionalization using this compound lies in the differential reactivity of the tosyl and hydroxyl groups, or by selectively protecting one group while reacting the other. For example, one could convert the tosyl group to an azide using a nucleophilic substitution reaction, which would not typically react with the free hydroxyl group under standard conditions. Subsequently, the hydroxyl group could be activated and reacted with a different molecule containing a complementary functional group (e.g., an amine reacting with an activated ester).

Alternatively, one could selectively protect the hydroxyl group before modifying the tosyl group, or vice versa, and then deprotect and functionalize the second site. For instance, protecting the hydroxyl as a silyl (B83357) ether or an acetate (B1210297) would render it unreactive during the modification of the tosyl group. After the tosyl group is converted to the desired functionality, the protecting group on the hydroxyl can be removed, and the free hydroxyl can then be functionalized differently.

Designing orthogonal reactivity into PEG scaffolds like this compound allows for the creation of heterobifunctional or even multi-functionalized PEGs with precisely placed and distinct reactive handles wikipedia.orgmdpi.commdpi.com. This is particularly important for applications requiring the conjugation of two different molecules to the same PEG chain, such as in the development of antibody-drug conjugates (ADCs) or targeted drug delivery systems wikipedia.orgmdpi.commdpi.comfujifilm.com. For example, one terminus could be functionalized with a targeting ligand (e.g., an antibody fragment), while the other terminus is conjugated to a therapeutic agent wikipedia.orgbeilstein-journals.orgmdpi.com.

Research findings demonstrate the utility of tosylated PEGs in creating diverse functionalized derivatives. For instance, mono-tosyl PEG has been used as an intermediate to synthesize a series of heterobifunctional PEG derivatives by converting the tosyl group into various functional end groups, including amines and thiols mdpi.com. This highlights the versatility of the tosyl group as a handle for further chemical transformations mdpi.com.

The concept of orthogonal reactivity in PEG chemistry extends beyond simple end-group functionalization. Researchers are exploring methods to introduce multiple distinct reactive groups along the PEG backbone or at branched points in multi-arm PEGs, enabling the attachment of multiple different molecules with high specificity mdpi.comsigmaaldrich.comnews-medical.net. This compound, with its inherent heterobifunctionality, serves as a foundational structure for developing more complex multi-functional PEG architectures through controlled synthetic strategies.

While specific detailed research findings solely focused on the multi-functionalization and orthogonal reactivity design specifically for this compound scaffolds in isolation are not extensively detailed in the provided search results, the principles of utilizing tosyl and hydroxyl groups for orthogonal functionalization of PEG derivatives are well-established and directly applicable to this compound wikipedia.orgmdpi.commdpi.commdpi.comgoogle.comsigmaaldrich.comnews-medical.netcreativepegworks.com. The tosyl group's reactivity towards nucleophiles and the hydroxyl group's ability to be activated for various reactions provide the basis for introducing diverse functionalities orthogonally.

For example, a synthetic route could involve:

Converting the tosyl group of this compound to an azide group via reaction with sodium azide.

Protecting the free hydroxyl group.

Reacting the azide group with an alkyne-functionalized molecule via click chemistry.

Deprotecting the hydroxyl group.

Functionalizing the hydroxyl group with a different molecule using, for instance, activated ester chemistry.

Reaction Mechanisms and Kinetic Analysis of Peg13 Tos Transformations

Fundamental Mechanistic Pathways of Tosylate Displacement from PEG13-Tos

The reactions of this compound are governed by the fundamental mechanistic pathways common to alkyl tosylates, namely SN1, SN2, and Elimination (E1, E2) reactions. The specific pathway followed is highly dependent on the structure of the carbon atom bearing the tosylate group, the nature of the nucleophile/base, and the reaction conditions, particularly the solvent. numberanalytics.compurechemistry.orgyoutube.com

Investigation of SN1, SN2, and Elimination Pathways in Reactions Involving this compound

For PEG tosylates where the tosylate group is attached to a primary carbon (as is typical for terminal tosylates on linear PEG chains), the SN2 pathway is generally favored, especially in the presence of good nucleophiles and appropriate solvents. researchgate.netresearchgate.net The SN2 mechanism involves a concerted backside attack by the nucleophile on the carbon atom bearing the tosylate, leading to inversion of configuration at that carbon. libretexts.orgnumberanalytics.comlibretexts.org

While primary alkyl tosylates primarily react via SN2, secondary PEG tosylates (if present due to internal functionalization) can undergo both SN1 and SN2 reactions, with the prevalence of each pathway influenced by solvent polarity and the strength of the nucleophile. numberanalytics.comyoutube.com Tertiary tosylates are highly prone to SN1 reactions due to the stability of the tertiary carbocation intermediate, but such structures are less common in typical linear PEG tosylates. numberanalytics.comreddit.com

Elimination reactions (E1 and E2) compete with substitution, particularly in the presence of strong bases. youtube.com E2 reactions are concerted processes where a base removes a beta-hydrogen simultaneously with the departure of the leaving group, forming an alkene. E1 reactions involve the formation of a carbocation followed by deprotonation. For primary PEG tosylates, E2 is less likely to be a major pathway compared to SN2 unless a strong, sterically hindered base is used. youtube.com

Influence of Solvent Polarity and Steric Hindrance on Reaction Selectivity and Rate

Solvent polarity significantly impacts the reaction mechanism and rate. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) generally favor SN2 reactions by solvating cations effectively while leaving anions (nucleophiles) relatively unsolvated and highly reactive. researchgate.netresearchgate.netresearchgate.net Polar protic solvents (e.g., water, alcohols) can solvate both cations and anions, which can stabilize the transition state of SN1 reactions but may decrease the reactivity of nucleophiles in SN2 reactions through hydrogen bonding. purechemistry.orgresearchgate.net

Steric hindrance around the carbon atom bearing the tosylate group plays a crucial role in determining the favored pathway. Increased steric hindrance hinders the backside attack required for SN2 reactions, thus favoring SN1 or E2 pathways if applicable. numberanalytics.compurechemistry.orgbeilstein-journals.org For this compound, with the tosylate typically on a primary carbon at the end of the flexible PEG chain, steric hindrance from the polymer chain itself is generally less significant compared to highly branched small molecules, favoring SN2 reactions with suitable nucleophiles. researchgate.netbeilstein-journals.org However, the size and structure of the attacking nucleophile can still be influenced by steric factors.

Quantitative Kinetic Studies of this compound Reactions

Quantitative kinetic studies provide crucial insights into the rates and mechanisms of this compound transformations. These studies involve measuring reaction rates under varying conditions to determine rate constants, activation energies, and reaction orders. goldapp.com.cn

Determination of Rate Constants and Activation Energies for Specific Transformations

For SN2 reactions involving primary tosylates, the rate is typically second-order, dependent on the concentrations of both the PEG tosylate and the nucleophile: Rate = [this compound][Nucleophile]. purechemistry.org

Activation energies for tosylate displacement reactions vary depending on the specific reaction partners and conditions. Lower activation energies correspond to faster reaction rates. chemscene.comsolubilityofthings.comresearchgate.net

Example (Illustrative Data - Not specific to this compound, based on general tosylate chemistry):

| Reaction Type | Nucleophile | Solvent | Approximate Temperature (°C) | Illustrative Relative Rate Constant | Illustrative Activation Energy (kJ/mol) |

| SN2 | Azide (B81097) (N₃⁻) | DMSO | 25 | High | 80-100 |

| SN2 | Chloride (Cl⁻) | Acetone | 50 | Medium | 90-110 |

| SN1 | H₂O | Ethanol/Water | 75 | Low | 100-120 |

Note: This table presents illustrative data based on general trends observed in tosylate chemistry and is not specific kinetic data for this compound. Actual values would require specific experimental determination.

Effects of Temperature, Pressure, and Concentration on Reaction Kinetics

Reaction rates are significantly influenced by temperature, pressure (especially for reactions involving gases, though less critical for reactions in solution), and reactant concentrations. solubilityofthings.comlibretexts.orgsavemyexams.com

Temperature: Increasing temperature generally increases reaction rates because molecules have higher kinetic energy, leading to more frequent and energetic collisions, thus increasing the likelihood of overcoming the activation energy barrier. solubilityofthings.comlibretexts.org The relationship between temperature and the rate constant is described by the Arrhenius equation.

Pressure: For reactions in solution, the effect of pressure on reaction kinetics is typically less pronounced than for gas-phase reactions. However, significant pressure changes can affect reaction rates by altering concentrations or influencing the volume of activation. goldapp.com.cnsolubilityofthings.comsavemyexams.com

Concentration: Increasing the concentration of reactants leads to a higher frequency of collisions, and therefore, a faster reaction rate, assuming the reaction rate is dependent on the concentration of those reactants (as in SN2 and many other reaction types). libretexts.orgsavemyexams.com

Applications of Peg13 Tos in Polymer Science and Macromolecular Engineering

PEG13-Tos as a Macroinitiator for Controlled Polymerization Techniques

PEG derivatives, including PEG tosylates, can be utilized as macroinitiators in controlled polymerization techniques. This approach allows for the synthesis of block copolymers where a PEG block is pre-defined, and a second block is grown from a functional group attached to the PEG chain. The reactive tosylate group on this compound can be chemically transformed into various initiating sites suitable for different polymerization mechanisms.

Application in Atom Transfer Radical Polymerization (ATRP) and other Controlled Radical Polymerizations

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that enables the synthesis of polymers with controlled molecular weights, low dispersities, and well-defined end groups azom.com. While PEG tosylate itself is not a direct ATRP initiator, it can be readily converted into a macroinitiator for ATRP. This typically involves a reaction where the tosylate group is substituted by a halide, such as bromide, which is characteristic of many ATRP initiating systems. For instance, a terminal hydroxyl group on a PEG chain can be converted to a tosylate, and subsequently, this tosylate can be displaced by a halide to create a PEG-based macroinitiator for ATRP. PEG-based macroinitiators have been successfully employed in ATRP to synthesize block copolymers science.govgoogleapis.comnih.govnih.gov. Other controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), also utilize macroinitiators, and PEG derivatives can be adapted for these methods azom.comfu-berlin.denih.gov. The ability to initiate controlled radical polymerizations from a PEG macroinitiator like a modified this compound allows for the creation of block copolymers with precise control over the length and composition of the second block, which can be synthesized from a wide range of vinyl monomers.

Use in Ring-Opening Polymerization (ROP) for Tailored Polymer Architectures

Ring-Opening Polymerization (ROP) is a common method for synthesizing polymers from cyclic monomers, such as lactones, cyclic carbonates, and cyclic ethers nih.govmdpi.com. The hydroxyl end group of PEG, often present in PEG derivatives like methoxy-PEG-tosylate (mPEG-Tos) or if this compound is synthesized from a PEG with a free hydroxyl, can serve as an initiator for ROP. In this process, the hydroxyl group attacks the cyclic monomer, leading to the propagation of a new polymer chain from the PEG terminus. This is a widely used strategy for synthesizing PEG-based block copolymers, such as PEG-poly(ε-caprolactone) (PEG-PCL) or PEG-polylactide (PEG-PLA) researchgate.netresearchgate.net. While the tosylate group of this compound is not typically the direct initiating species in conventional ROP of cyclic esters or ethers, the presence of the PEG chain with a potential hydroxyl group (either as the other terminus in a non-monomethylated PEG tosylate or accessible through chemical transformation) makes this compound a valuable precursor for ROP macroinitiators. The controlled nature of ROP initiated by PEG derivatives allows for precise control over the molecular weight and architecture of the resulting block copolymers nih.govrsc.org.

Initiation of Anionic Polymerization from this compound Derivatives

Anionic polymerization is a living polymerization technique that can produce polymers with narrow molecular weight distributions and well-defined end groups fiveable.mevapourtec.com. While direct initiation of anionic polymerization from the tosylate group of this compound is not a standard approach for common anionic monomers, PEG alkoxides, formed by deprotonating the hydroxyl end group of PEG, are effective initiators for the anionic polymerization of monomers like ethylene (B1197577) oxide, lactones, and acrylates sigmaaldrich.combroadpharm.com. If this compound is derived from a PEG molecule with a free hydroxyl group at the other end (e.g., HO-PEG12-OTs, sometimes referred to as this compound biochempeg.com), this hydroxyl group can be deprotonated to form a macroinitiator for anionic polymerization. Alternatively, the tosylate group can be utilized in reactions to introduce functional groups capable of initiating anionic polymerization. Thus, this compound serves as a precursor for generating macroinitiators for anionic polymerization, enabling the synthesis of block copolymers with controlled structures.

Functionalization of Polymeric Architectures via this compound

The reactive tosylate group on this compound provides a facile handle for the functionalization of various polymeric architectures. This allows for the incorporation of PEG segments onto existing polymers or the construction of complex polymer structures containing PEG blocks or grafts.

End-Group Functionalization of Pre-formed Polymers and Oligomers

The tosylate group is highly susceptible to nucleophilic substitution reactions. This reactivity can be exploited to functionalize the end groups of pre-formed polymers or oligomers that possess nucleophilic termini, such as amine, hydroxyl, or thiol groups precisepeg.combroadpharm.comaxispharm.combeilstein-journals.org. By reacting this compound with a polymer or oligomer having a complementary nucleophilic end group, the PEG13 segment can be effectively attached to the terminus of that polymer chain. This end-group functionalization is a crucial strategy for modifying the properties of existing polymers, such as improving their solubility in aqueous media, reducing their immunogenicity, or enabling further conjugation reactions through the PEG chain's remaining end group (if present, as in the case of mPEG-Tos where the methyl ether is unreactive, or if the other end is a hydroxyl). This method allows for the synthesis of well-defined block copolymers or the creation of PEGylated polymers with precise control over the location and number of attached PEG chains.

Formation of Polymer Networks and Hydrogels Utilizing this compound-Derived Crosslinkers

Polymer networks and hydrogels are three-dimensional crosslinked polymeric structures capable of absorbing significant amounts of water mdpi.com. The formation of these structures typically involves the reaction of multifunctional monomers or polymers with crosslinking agents mdpi.comscirp.org. Tosylated PEG derivatives, such as this compound or potentially di-tosylated PEG derivatives (e.g., Tos-PEG13-Tos) mentioned in the context of crosslinkers ambeed.com, can serve as key components in the formation of such networks.

The tosyl group on this compound is an excellent leaving group for nucleophilic substitution reactions broadpharm.com. This property allows this compound to react with molecules containing nucleophilic functionalities, such as amines, thiols, or hydroxyl groups, under appropriate reaction conditions. By employing multi-functional nucleophilic co-monomers or polymers alongside tosylated PEG derivatives, a crosslinked network structure can be formed.

General methods for preparing PEG-based hydrogels and polymer networks include chemical crosslinking, which forms stable covalent bonds between polymer chains mdpi.com. Examples of chemical crosslinking strategies for PEG hydrogels discussed in the literature include thiol-ene reactions and the formation of disulfide bonds nih.govbiorxiv.org. While the provided search results confirm the potential use of tosylated PEGs as crosslinkers ambeed.com, detailed research findings specifically on the formation of polymer networks or hydrogels solely utilizing this compound as a primary crosslinker were not extensively available within the scope of this search. However, based on the reactivity of the tosyl group, this compound could theoretically be employed in reactions with multi-functional nucleophiles to create crosslinked structures.

The properties of the resulting polymer network or hydrogel, such as crosslinking density and mesh size, would be influenced by factors including the concentration of the this compound or derived crosslinker, the molecular weight and functionality of the co-reactant, and the reaction conditions mdpi.com. Higher crosslinking density generally leads to a more rigid network with lower swelling capacity mdpi.com.

Rheological and Viscoelastic Properties of this compound-Based Polymeric Materials

The rheological and viscoelastic properties of polymeric materials describe their response to applied mechanical stress and deformation over time ctherm.comnumberanalytics.com. These properties are crucial for determining the performance of polymers in various applications, particularly for hydrogels used in biomedical fields or as soft materials ctherm.commdpi.com.

Polymer networks and hydrogels exhibit viscoelastic behavior, displaying characteristics of both viscous liquids and elastic solids ctherm.comnumberanalytics.com. This behavior can be characterized using techniques such as oscillatory shear rheology, which measures the storage modulus (G') and loss modulus (G'') of the material mdpi.comresearchgate.net. The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated) researchgate.net.

For crosslinked polymer networks, the storage modulus (G') is typically higher than the loss modulus (G'') in the rubbery plateau region, indicating solid-like behavior due to the presence of a stable network structure researchgate.net. The crosslinking density of the network significantly impacts its rheological properties; a higher crosslinking density generally results in a higher storage modulus and increased stiffness mdpi.com.

Surface Modification and Interface Engineering Using Peg13 Tos

Covalent Immobilization of PEG13-Tos onto Diverse Solid Substrates

Covalent immobilization creates stable surface modifications by forming strong chemical bonds between this compound and the substrate. This approach is crucial for applications requiring long-term stability of the modified surface nih.govthermofisher.com. The tosyl group on this compound is reactive with nucleophiles such as amines, hydroxyls, and thiols, allowing for conjugation to surfaces presenting these functional groups broadpharm.com.

Functionalization of Metallic Surfaces (e.g., gold, iron oxide, silicon)

PEGylation, including the use of PEG derivatives like this compound, is a common strategy for functionalizing metallic surfaces such as gold and iron oxide nanoparticles nih.govresearchgate.netmdpi.com. For gold surfaces, thiol-terminated PEG derivatives are frequently used due to the strong affinity between sulfur and gold, forming stable self-assembled monolayers or enabling covalent attachment mdpi.com. While this compound itself has a tosyl and potentially a hydroxyl group broadpharm.comcenmed.com, its tosyl group can react with nucleophilic sites that might be introduced or present on metallic or metal oxide surfaces. For instance, iron oxide nanoparticles can be functionalized with amine groups through silanization, which could then potentially react with the tosyl group of this compound njit.eduhw.ac.uk. Surface modification of iron oxide nanoparticles is often required to enhance their stability and biocompatibility in aqueous media nih.govnjit.edu. Silicon surfaces can also be modified with PEG through various methods, including photoimmobilization researchgate.net.

Modification of Polymeric and Inorganic Material Surfaces (e.g., glass, cellulose, silica)

Polymeric and inorganic materials like glass, cellulose, and silica (B1680970) can be functionalized with this compound. Silica surfaces, for example, can be modified using silane (B1218182) coupling agents that introduce reactive groups, which can then be utilized for covalent grafting of polymers mdpi.commdpi.com. PEG-silanes are known to be used for immobilizing PEG onto surfaces like glass researchgate.net. Cellulose, a polymer, can also be chemically modified to introduce functional groups suitable for covalent attachment biorxiv.org. The tosyl group of this compound can react with hydroxyl or amine groups present on or introduced to the surface of these materials, forming stable ether or amine linkages. Surface modification of glass and other inorganic materials with PEG is a known technique for applications requiring altered surface properties researchgate.net. Inorganic polymers based on silica can also be synthesized and modified nsf.govresearchgate.net.

Impact of this compound Surface Layers on Interfacial Properties

The presence of a this compound layer on a surface significantly alters its interfacial properties, primarily due to the hydrophilic and flexible nature of the PEG chains.

Control of Surface Energy, Wettability, and Lubricity

Surface energy is a critical factor influencing wettability and adhesion kruss-scientific.comesrgroups.orgshm-cz.cz. Modifying a surface with PEG, including this compound, typically increases its hydrophilicity, leading to changes in surface energy and wettability. A higher surface free energy generally correlates with better wettability by liquids with higher surface tension, like water kruss-scientific.comshm-cz.cz. Conversely, surfaces with low surface energy tend to be non-wetting or hydrophobic shm-cz.czdelphon.com. PEG layers are known to increase the affinity of a material for water, contributing to improved wettability nih.gov. While specific data for this compound is not detailed, PEG modification in general is used to control surface energy and enhance wettability for various applications esrgroups.orgshm-cz.cz. The lubricity of a surface can also be influenced by polymer coatings delphon.com.

Reduction of Non-Specific Adsorption of Macromolecules (e.g., proteins, synthetic polymers)

A key application of PEG modification is the reduction of non-specific adsorption of macromolecules, particularly proteins nih.govnih.gov. PEG chains create a hydrated, mobile layer that sterically hinders the approach and adsorption of proteins and other large molecules nih.gov. This "stealth" property is highly desirable in biomedical devices, biosensors, and drug delivery systems to minimize unwanted interactions and immune responses nih.govnih.govfu-berlin.de. Research has shown that the incorporation of PEG residues can significantly reduce non-specific protein binding nih.gov. While PEGylation is a common strategy, alternative polymers with anti-fouling properties are also being explored nih.govfu-berlin.de. The effectiveness of PEG in reducing protein adsorption is well-documented in the literature nih.gov.

This compound in Nanomaterial Surface Functionalization

Stabilization and Dispersion of Nanoparticles through this compound Coatings

PEGylation, the process of attaching PEG chains to surfaces or molecules, is a widely adopted strategy for stabilizing and dispersing nanoparticles in various media, including complex biological fluids scienceopen.comnih.govnih.govmdpi.compreprints.org. This compound can be employed to create PEG coatings on nanoparticles, thereby modifying their surface properties. The hydrophilic nature of the PEG corona creates a "hydrophilic shield" around the nanoparticles, which helps to prevent aggregation caused by factors such as van der Waals forces and interactions with salts in high ionic strength media nih.govnih.gov.

The primary mechanism by which PEG coatings, including those derived from PEG-tosylates like this compound, stabilize nanoparticles is steric hindrance nih.govscienceopen.comnih.govmdpi.comrsc.org. The flexible PEG chains extend from the nanoparticle surface into the surrounding medium, creating a physical barrier that prevents close contact and subsequent aggregation between individual nanoparticles nih.govscienceopen.comnih.gov. This steric stabilization is particularly effective in physiological environments where non-PEGylated nanoparticles are prone to aggregation due to interactions with proteins and other biological components nih.govscienceopen.comnih.gov. The "conformational cloud" formed by the PEG chains reduces non-specific interactions, including the adsorption of opsonin proteins, which are known to trigger uptake by the mononuclear phagocyte system (MPS) nih.govscienceopen.comnih.gov. This "stealth character" conferred by PEGylation can lead to prolonged circulation times of nanoparticles in the bloodstream, a crucial factor for applications such as targeted drug delivery nih.govscienceopen.comnih.govnih.gov.

PEG-tosylate can be used to covalently attach PEG chains to nanoparticles. The tosylate group is reactive towards nucleophiles such as amine or thiol groups that may be present on the nanoparticle surface or on pre-adsorbed linkers mdpi.compolyu.edu.hk. Covalent grafting of PEG provides a more stable coating compared to physical adsorption, which can be susceptible to detachment in dynamic biological environments mdpi.comrsc.org.

Research findings highlight the importance of PEG molecular weight and grafting density in achieving effective nanoparticle stabilization and reduced protein adsorption nih.govnih.gov. While the specific details for this compound (with an average of 13 ethylene (B1197577) glycol units and a molecular weight of approximately 700.8 Da google.comresearchgate.net) would depend on the specific nanoparticle system and grafting method, general principles from studies on PEG-tosylates and PEGylation apply. PEG chains of sufficient length and density are required to form an effective steric barrier nih.govnih.gov. Studies have shown that PEG molecular weights of 2 kDa or higher are often required for a significant reduction in protein adsorption and immune recognition, although effective shielding can also be achieved with lower molecular weight PEG at high grafting densities nih.govnih.gov.

Engineering of Core-Shell Nanostructures with Tunable this compound Shells

This compound plays a role in the engineering of core-shell nanostructures, where a core material is encapsulated within or coated by a shell layer. In these structures, the PEG-tosylate can be part of the shell material or used to functionalize the shell or core surface to create the desired architecture. Core-shell nanoparticles offer enhanced properties compared to bare nanoparticles, including improved stability, dispersibility, and the ability to tune surface characteristics for specific interactions mdpi.comresearchgate.net.

PEG is a favored polymer for creating the shell in core-shell nanoparticles due to its biocompatibility and ability to form a hydrophilic outer layer researchgate.netub.edu. PEG-containing copolymers can self-assemble into core-shell structures, particularly when they contain both hydrophilic (PEG) and hydrophobic blocks mdpi.comrsc.org. While this compound itself is not a block copolymer, its reactive tosylate group allows it to be conjugated to other molecules or polymers, which can then be used to form the shell or modify the interface between the core and the shell.

In the context of core-shell nanostructures, this compound can be used in several ways:

Surface Functionalization of the Core: The tosylate group can react with complementary functional groups on the surface of the core material, allowing the PEG chains to extend outwards and form a brush-like shell or a layer that facilitates the attachment of subsequent shell layers.

Functionalization of Shell Components: this compound can be conjugated to other polymers or molecules that will form the shell. The PEG segment provides solubility and steric stabilization to the shell material, while the tosylate group allows for specific coupling reactions during the shell formation process.

Creation of a PEG-Rich Outer Layer: In some core-shell architectures, a distinct PEG-rich outer layer is desired to provide stealth properties and improve dispersion. This compound can be incorporated into this layer, potentially reacting with other components to create a stable shell.

The tunability of core-shell nanostructures engineered with PEG-tosylate shells arises from the ability to control various parameters, including the molecular weight and density of the PEG chains, the composition and thickness of the shell layer, and the nature of the linkage between the PEG and the core or shell components nih.govnih.govmdpi.com. The reactive tosylate group of this compound allows for precise chemical conjugation, enabling control over the grafting density and the orientation of the PEG chains on the surface polyu.edu.hk. This control is crucial for optimizing the properties of the core-shell nanostructures for specific applications, such as controlling drug release rates or mediating interactions with biological targets nih.govnih.govmdpi.com.

For instance, in the synthesis of polymeric core-shell nanoparticles, a pre-formed core could be reacted with this compound to create a PEGylated surface. Alternatively, this compound could be used as a building block in the synthesis of an amphiphilic block copolymer that self-assembles into a core-shell structure with a PEG-rich corona. The choice of synthesis method and the concentration of this compound or PEG-tosylate-containing copolymers would influence the resulting shell properties, such as shell thickness and PEG density, which in turn affect the nanoparticle's stability, protein adsorption, and interactions with cells nih.govnih.govmdpi.comrsc.org.

Advanced Characterization and Analytical Methodologies for Peg13 Tos

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of PEG13-Tos and identifying its key functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Diffusion-Ordered Spectroscopy (DOSY) NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of polymers and their derivatives, including PEG-Tos compounds. acs.org Specifically, 1H NMR is widely used to characterize polyethylene (B3416737) glycols and determine their molecular weight and functionalization. nih.govmagritek.com The integration of signals corresponding to the end-groups (such as the tosylate group) and the repeating ethylene (B1197577) glycol units allows for the calculation of the degree of polymerization and, consequently, the molecular weight. nih.govmagritek.com

For example, in the 1H NMR spectrum of a methoxy-terminated PEG, the signal from the methoxy (B1213986) end group can be integrated relative to the signal from the CH2 groups of the repeating units to determine the molecular weight. magritek.com Similarly, for a tosylated PEG, the characteristic signals from the aromatic protons of the tosylate group and the methylene (B1212753) protons adjacent to the tosylate and ether linkages provide key information for structural confirmation and quantitative analysis. researchgate.net Advanced NMR techniques, such as 2D NMR, can provide more detailed connectivity information, while Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to assess the diffusion coefficients of different species in a mixture, which can be related to their hydrodynamic size and used to evaluate sample homogeneity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Purity Assessment

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is a valuable technique for determining the accurate molecular weight of this compound and assessing its purity. acs.orgresearchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed for the analysis of polymers and PEG conjugates. nih.govrsc.orgdb-thueringen.de These methods can provide precise mass measurements of the intact molecule and can help identify impurities or by-products with different molecular weights. rsc.org

MALDI-TOF MS, for instance, has been used to analyze PEG tosylates and can reveal the distribution of oligomers with varying numbers of ethylene glycol units, providing insight into the polydispersity of the sample. rsc.orgrsc.org

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are useful for identifying the characteristic functional groups present in this compound. acs.orgresearchgate.net FTIR spectroscopy can reveal the presence of key bonds, such as the C-O stretches from the ether linkages in the PEG chain and the characteristic absorption bands associated with the sulfonate group of the tosylate moiety. researchgate.netrsc.orgnepjol.info

FTIR has been used to characterize tosylate-functionalized polyethylene glycol, confirming the presence of the tosylate group after synthesis. researchgate.net These spectroscopic methods can also be used to monitor the progress of reactions involving the tosylate group, such as nucleophilic substitution reactions, by observing the disappearance of reactant peaks and the appearance of product peaks.

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the molecular weight distribution, purity, and homogeneity of this compound.

Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a primary technique for determining the molecular weight distribution and polydispersity index (PDI) of polymers like PEG-Tos. acs.orgresearchgate.netdb-thueringen.defu-berlin.de SEC separates molecules based on their hydrodynamic volume in solution. By comparing the elution times to those of known polymer standards, the molecular weight average (Mn, Mw) and PDI can be calculated. acs.orgmagritek.com

SEC is a powerful analytical tool for monitoring reaction processes, validating final purity, and providing PDI values for PEGs. acs.org It is particularly useful for assessing the presence of higher molecular weight condensation byproducts or unreacted starting materials. researchgate.netacs.org However, for very high molecular weight polymers, potential shear degradation or late elution can affect separation efficiency. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is widely used for the purity analysis and reaction progress monitoring of PEG derivatives, including this compound. acs.orgresearchgate.net HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Different detectors, such as UV-Vis, Refractive Index (RI), and Evaporative Light Scattering Detector (ELSD), can be used in conjunction with HPLC to detect and quantify PEG-Tos and related impurities. rsc.orgacs.orgprecisepeg.comfrontiersin.org

HPLC methods have been developed for the analytical and preparative separation of monotosylated PEGs, enabling the assessment of purity and the isolation of the desired product. rsc.orgacs.org Monitoring reactions by HPLC allows chemists to track the consumption of starting materials and the formation of products, optimizing reaction conditions and purification strategies. rsc.orgnepjol.info Coupling HPLC with mass spectrometry (LC-MS) provides even more detailed information by combining the separation power of HPLC with the identification capabilities of MS. acs.orgprecisepeg.com

Capillary Electrophoresis for Charge-Based Separation of Derivatives

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It is particularly useful for the analysis and small-scale purification of PEGylated products, including proteins and various PEG derivatives scielo.brresearchgate.net. The technique leverages differences in charge density, size, shape, and surface properties to achieve separation within a narrow capillary .

For this compound and its potential derivatives (e.g., resulting from synthesis or degradation), CE can provide valuable insights into sample purity and the presence of charged impurities or byproducts. While PEG itself is typically neutral, the tosylate group introduces a charged moiety, making CE a suitable method for analyzing the tosylated product and differentiating it from unreacted PEG or other charged species. The high resolution and low sample consumption are notable advantages of this technique scielo.br. Studies have demonstrated the effectiveness of CE in separating PEGylated proteins based on variations in their PEGylation patterns and resulting charge and size modifications scielo.brresearchgate.net.

A typical CE analysis of this compound could involve optimizing buffer composition, pH, and applied voltage to achieve optimal separation of the main component from any charged impurities. The resulting electropherogram would show peaks corresponding to different species present in the sample.

Illustrative Data Table: Hypothetical Capillary Electrophoresis Results for this compound

| Peak | Migration Time (min) | Relative Peak Area (%) | Putative Assignment |

| 1 | t1 | Area1 | Charged Impurity A |

| 2 | t2 | Area2 | This compound |

| 3 | t3 | Area3 | Charged Impurity B |

Note: This table presents hypothetical data to illustrate the type of information obtained from CE analysis. Actual values would depend on the specific sample and experimental conditions.

Thermal and Thermomechanical Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for understanding the thermal transitions, phase behavior, and thermal stability of polymers like this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior

DSC measures the heat flow to a sample as a function of temperature or time, providing information about thermal transitions such as melting, crystallization, glass transition, and curing nih.govpsu.eduresearchgate.net. For semi-crystalline polymers like PEG, DSC can determine key properties such as melting temperature (Tm) and crystallization temperature (Tc), as well as the associated enthalpies (ΔHm and ΔHc). These parameters are influenced by the polymer's molecular weight, polydispersity, and end-group chemistry.

For this compound, DSC analysis can reveal its melting and crystallization behavior. The presence of the tosylate end group may influence these transitions compared to untosylated PEG of similar molecular weight. DSC can also be used to study the compatibility and phase behavior of this compound in blends or formulations. Studies on PEG and PEG blends have utilized DSC to determine melting/crystallization peak temperatures and transition enthalpies, which are crucial for evaluating thermal energy storage performance in certain applications . While specific DSC data for this compound was not found, DSC analysis of other tosylate-containing compounds, such as Sorafenib Tosylate, has shown characteristic melting endotherms nih.gov.

A typical DSC thermogram for this compound would show endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. The temperatures and areas of these peaks provide quantitative information about the thermal transitions.

Illustrative Data Table: Hypothetical Differential Scanning Calorimetry Results for this compound

| Transition | Temperature (°C) | Enthalpy (J/g) |

| Melting (Tm) | Tm_value | ΔHm_value |

| Crystallization (Tc) | Tc_value | ΔHc_value |

Note: This table presents hypothetical data to illustrate the type of information obtained from DSC analysis. Actual values would depend on the specific sample and thermal history.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere intertek.comtainstruments.com. This technique is invaluable for assessing the thermal stability of a material, determining decomposition temperatures, and quantifying volatile components or inorganic fillers intertek.comeltra.com.

For this compound, TGA can provide its thermal degradation profile. The tosylate group might influence the onset and stages of thermal decomposition compared to untosylated PEG. TGA can also be used to determine the residual weight at high temperatures, which could indicate the presence of inorganic impurities. TGA is a useful technique for evaluating the thermal stability and decomposition characteristics of polymers tainstruments.com. It has been used to determine PEG content in nanoparticle formulations by analyzing weight loss as a function of temperature mdpi.com. In studies involving PEG-tosylate blends, TGA has been used to identify components based on their degradation profiles wwu.edu.

A typical TGA thermogram for this compound would show percentage weight loss as a function of increasing temperature. Distinct steps in the weight loss curve indicate different decomposition events.

Illustrative Data Table: Hypothetical Thermogravimetric Analysis Results for this compound

| Temperature Range (°C) | Weight Loss (%) | Putative Assignment |

| T1 - T2 | %Loss1 | Volatiles/Moisture |

| T3 - T4 | %Loss2 | Polymer Degradation |

| > T5 | %Residue | Residual Material |

Note: This table presents hypothetical data to illustrate the type of information obtained from TGA analysis. Actual values would depend on the specific sample and heating rate.

Microscopic and Imaging Techniques for Morphological and Surface Analysis

Microscopic and imaging techniques provide visual information about the morphology, size, and surface characteristics of materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Visualization

SEM and TEM are powerful electron microscopy techniques used to visualize the surface morphology and internal structure of materials at high resolution thermofisher.commeasurlabs.comcontractlaboratory.com. SEM provides detailed 3D images of the sample surface by detecting secondary or backscattered electrons thermofisher.comcontractlaboratory.com. TEM, on the other hand, transmits electrons through a very thin sample to reveal its internal structure, crystallinity, and morphology at potentially higher resolution than SEM thermofisher.commeasurlabs.comcontractlaboratory.comoxinst.com.

The primary data from SEM and TEM are images, which can be analyzed for features such as particle size, shape, surface roughness (in SEM), and internal structure or dispersion (in TEM).

Atomic Force Microscopy (AFM) for Surface Topography and Local Mechanical Properties

AFM is a scanning probe microscopy technique that provides high-resolution 3D topographical images of a sample surface by scanning a sharp tip attached to a cantilever across the surface suffolk.edunanoscientific.orgcnpem.br. AFM can operate in various modes to measure not only surface height but also other local properties such as adhesion, friction, and mechanical stiffness nanoscientific.orgcnpem.br.

For this compound, particularly as a coating or film, AFM can be used to characterize its surface topography, roughness, and potentially local mechanical properties. This is relevant for applications where surface interactions are important. Studies on polymer blends, including those with PEG and tosylate components, have utilized AFM to analyze surface morphology and roughness scholarly.orgresearchgate.net. AFM can provide quantitative data on surface roughness parameters suffolk.edu. The technique can be applied to a wide variety of materials and does not require the sample to be conductive suffolk.edu.

AFM data typically consists of a 3D height map of the surface. Analysis of these maps can yield quantitative data on surface roughness (e.g., RMS roughness, average roughness) and the dimensions of surface features.

Illustrative Data Table: Hypothetical Atomic Force Microscopy Results for this compound Film

| Parameter | Value |

| RMS Roughness (nm) | Value1 |

| Average Roughness (nm) | Value2 |

| Maximum Height (nm) | Value3 |

Note: This table presents hypothetical data to illustrate the type of information obtained from AFM topography analysis. Actual values would depend on the specific sample preparation and scanning area.

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Imaging

Secondary Ion Mass Spectrometry (SIMS), particularly Time-of-Flight SIMS (ToF-SIMS), is a powerful surface-sensitive analytical technique widely employed for characterizing the elemental, isotopic, and molecular composition of solid surfaces and thin films. measurlabs.comwikipedia.orghidenanalytical.com Its ability to provide detailed chemical information from the outermost layers of a material, coupled with high spatial resolution for chemical imaging, makes it a valuable tool for understanding the surface chemistry of complex molecules like this compound. lucideon.comri.sefilab.fr

The principle of SIMS involves bombarding a sample surface with a focused primary ion beam, which causes the ejection of secondary ions from the top 1-2 nm of the surface. wikipedia.orgresearchgate.net These secondary ions are then accelerated into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. measurlabs.comlucideon.com In ToF-SIMS, this separation is achieved by measuring the time it takes for ions with the same kinetic energy to travel through a flight tube to the detector; lighter ions travel faster than heavier ones. measurlabs.comlucideon.comcarleton.edu This technique offers high mass resolution, enabling the clear identification of empirical formulae of unknown materials and distinguishing between ions with the same nominal mass. lucideon.comcarleton.edu

For the characterization of polymers and organic molecules such as this compound, static SIMS conditions are typically used. This involves a very low primary ion dose to ensure that the surface remains largely undamaged during the analysis, allowing for the detection of molecular fragments characteristic of the intact surface chemistry. researchgate.netcarleton.edumdpi.comresearchgate.net Time-of-Flight SIMS (ToF-SIMS) is synonymous with static SIMS in the context of polymer analysis due to its high sensitivity and ability to detect molecular ions under these low-dose conditions. mdpi.comresearchgate.net

SIMS is particularly well-suited for analyzing the surface properties of PEGylated materials, providing insights into the presence, distribution, and chemical state of PEG chains on a surface. nih.govresearchgate.netnih.gov Studies have demonstrated the efficacy of ToF-SIMS in identifying characteristic ion peaks associated with PEG fragments. researchgate.netresearchgate.net For this compound, which contains a PEG chain and a tosyl group, SIMS can provide specific fragment ions corresponding to the PEG backbone (e.g., characteristic ethylene glycol repeating units) and the tosyl moiety.

Surface chemical imaging using ToF-SIMS allows for mapping the spatial distribution of these characteristic ions across the sample surface with sub-micron resolution. ri.sefilab.frcarleton.edu This is crucial for understanding surface homogeneity, identifying localized chemical variations, or visualizing patterns of functionalization. For instance, if this compound is used to modify a surface, SIMS imaging can confirm its presence and reveal how uniformly it is distributed. ri.seresearchgate.netnih.gov

Detailed research findings using SIMS on PEG-like structures highlight its capability to differentiate between different PEG architectures and surface densities. nih.govresearchgate.net For example, ToF-SIMS coupled with multivariate analysis techniques like Principal Component Analysis (PCA) has been used to distinguish surfaces with varying PEG densities and to study protein adsorption on PEGylated surfaces. nih.govresearchgate.netnih.gov This suggests that similar approaches could be applied to this compound modified surfaces to assess the coverage and understand interactions with other molecules.

Illustrative data might include:

Positive Ion Mass Spectrum: Peaks corresponding to fragments of the PEG chain (e.g., (C2H4O)nH+, (C2H4O)nHNa+) and fragments from the tosyl group (e.g., C7H7+, SO2+).

Negative Ion Mass Spectrum: Peaks potentially including fragments related to the tosyl group (e.g., SO3-, C7H7SO3-).

Ion Images: Two-dimensional maps showing the intensity distribution of selected characteristic ions across the analyzed area. Regions with higher this compound concentration would show higher intensities for its characteristic fragments.

A hypothetical data table illustrating characteristic ions for PEG and a tosyl group in positive and negative ToF-SIMS could be structured as follows:

| Ion Fragment | m/z (Approx.) | Polarity | Potential Origin |

| (C2H4O)n+H+ | Variable | Positive | PEG backbone |

| (C2H4O)n+Na+ | Variable | Positive | PEG backbone (cationized) |

| C2H5O+ | 45 | Positive | PEG fragment |

| C7H7+ | 91 | Positive | Tosyl group fragment |

| SO2+ | 64 | Positive | Tosyl group fragment |

| SO3- | 80 | Negative | Tosyl group fragment |

| C7H7SO3- | 171 | Negative | Tosyl group fragment |

Note: The specific m/z values for PEG fragments will depend on the degree of polymerization 'n' and the fragmentation pattern.

SIMS depth profiling, while typically more "dynamic" and potentially damaging for delicate organic molecules, can also provide information on the distribution of this compound as a function of depth from the surface, especially with the use of cluster ion beams like Ar clusters or C60, which minimize damage. nih.govresearchgate.netacs.orgacs.org This would be relevant if this compound is incorporated into a thin film or coating.

Computational and Theoretical Studies of Peg13 Tos Systems

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and conformational landscape of molecules over time. By simulating the movement of atoms and molecules based on physical laws, MD can provide detailed information about molecular flexibility, interactions with the environment, and the evolution of system properties. MD simulations are routinely used to study PEGylated biomolecules, liposomes, and nanoparticles for drug delivery applications, providing insights into conformations and surface properties nih.govatamanchemicals.com.

Self-Assembly Simulations of PEG13-Tos Amphiphiles and Block Copolymers

Simulations of amphiphilic block copolymers containing PEG have demonstrated their ability to self-assemble into various nanostructures like micelles, vesicles, and liposomes, driven by the segregation of hydrophilic and hydrophobic blocks in a selective solvent nih.govbroadpharm.comereztech.comsigmaaldrich.com. The ratio of hydrophilic to hydrophobic blocks and their molecular weights are known to influence the resulting self-assembled morphology ereztech.com. The presence and location of the tosylate group on a PEG chain within such a copolymer could potentially influence the self-assembly process and the resulting structure morphology. For instance, studies on amphiphilic conjugated alkenes have shown that a hydrophilic tosylate group can trigger the formation of nanotubes, in contrast to vesicles formed by less hydrophilic groups broadpharm.com. Coarse-grained MD simulations are particularly useful for simulating the larger length and time scales involved in self-assembly processes sigmaaldrich.com.

Quantum Chemical Calculations for Reactivity and Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods can probe the properties of specific functional groups, predict reaction pathways, and calculate energy barriers. DFT calculations are used in various chemical contexts, including the study of leaving group characteristics and reaction mechanisms bioglyco.comjiaci.org.

Density Functional Theory (DFT) Studies on Tosylate Leaving Group Characteristics and Electronic Structure

The tosylate group is well-known as an excellent leaving group in nucleophilic substitution reactions. DFT calculations can provide quantitative insights into why the tosylate anion is stable, which is directly related to its good leaving group ability. These calculations can determine the charge distribution within the tosylate group and how it interacts with the rest of the molecule and the surrounding environment.

DFT studies have been applied to analyze the electronic structure and charge transfer in systems involving tosylate bioglyco.com. The stability of the tosylate anion is attributed to the delocalization of the negative charge over the sulfonyl group and the aromatic ring. DFT calculations can support the mechanistic understanding of reactions where tosylate acts as a leaving group jiaci.org.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Quantum chemical calculations, particularly DFT, are invaluable for mapping out potential energy surfaces for chemical reactions involving this compound. This includes reactions where the tosylate group is displaced by a nucleophile. By identifying transition states and calculating the energy barriers associated with different reaction pathways (e.g., SN2 reactions), these methods can predict the feasibility and selectivity of chemical transformations.

DFT calculations have been used to analyze SN2 reactions and the influence of the leaving group on the reaction pathway and stereoselectivity jiaci.org. The activation strain model, often combined with DFT, can provide a detailed analysis of the factors governing reactivity, including the contribution of the leaving group's ability. Such calculations can help predict how the tosylate group on this compound will behave in various chemical reactions, guiding synthetic strategies for conjugating this compound to other molecules.

Coarse-Grained Modeling of Complex Polymeric Systems Containing this compound Segments

While all-atom MD simulations provide high-resolution details, they can be computationally expensive for large systems or long timescales. Coarse-grained (CG) modeling offers a way to overcome this limitation by grouping several atoms into single "beads," significantly reducing the number of degrees of freedom in the simulation. CG models are particularly well-suited for studying the large-scale behavior of polymers and their assemblies.

Computational studies employing MD simulations, DFT calculations, and coarse-grained modeling provide a comprehensive theoretical framework for understanding the behavior and reactivity of this compound. These methods allow for the investigation of solvent interactions, conformational dynamics, self-assembly processes, the electronic nature of the tosylate group, and potential reaction pathways, offering valuable insights for the design and application of this compound in various fields.

Computational Study Techniques and Investigated Properties

| Computational Technique | Investigated Properties / Phenomena |

| Molecular Dynamics (MD) | Conformational analysis, solvent-solute interactions, dynamic behavior, diffusion, self-assembly mechanisms, morphology of assemblies. nih.govatamanchemicals.comnih.govbioglyco.comsigmaaldrich.com |

| Density Functional Theory (DFT) | Electronic structure, charge distribution, leaving group characteristics, reaction pathways, transition states, energy barriers, reaction mechanisms. bioglyco.comjiaci.org |

| Coarse-Grained Modeling | Large-scale polymer behavior, long-timescale dynamics, self-assembly of large systems, morphology, interactions in complex environments (e.g., surfaces), ion diffusion. nih.govsigmaaldrich.comsigmaaldrich.com |

Degradation and Stability of Peg13 Tos and Its Derivatives in Non Biological Environments

Oxidative Degradation Mechanisms of the Polyethylene (B3416737) Glycol Backbone

The polyethylene glycol backbone is susceptible to oxidative degradation, particularly under certain environmental conditions. This process typically involves the formation of free radicals, leading to chain scission and the generation of various degradation products. nsf.gov

Influence of Molecular Oxygen, Light, and Metal Catalysts on Degradation Kinetics

Molecular oxygen is a key factor in the oxidative degradation of PEG. The presence of oxygen, especially at elevated temperatures (above 70°C), can lead to thermal-oxidative degradation. researchgate.netnih.gov This process involves free-radical attack on the PEG chain. researchgate.netnih.gov

Light, particularly UV irradiation, can accelerate the oxidative degradation of PEG through photochemically produced hydroxyl radicals (•OH). scielo.brscielo.brresearchgate.net The rate of this reaction is influenced by the concentration of •OH in the environment. researchgate.net

Metal catalysts, such as iron ions, can significantly enhance the rate of oxidative degradation of PEG, particularly in advanced oxidation processes like the Fenton and photo-Fenton reactions. scielo.brnih.gov In the photo-Fenton process, UV irradiation enhances the reduction of Fe(III) to Fe(II), further accelerating the degradation rate compared to the dark Fenton reaction. nih.gov

Identification and Characterization of Chemical Degradation Products (e.g., aldehydes, carboxylic acids, chain scission fragments)

Oxidative degradation of the PEG backbone results in the formation of various products, including aldehydes, carboxylic acids, and lower molecular weight chain scission fragments. nsf.govmdpi.comnih.gov

Studies have identified formaldehyde (B43269) and formic acid as key degradation products. mdpi.com The degradation mechanism can involve the formation of a hemiacetal intermediate which is unstable and breaks down into an alcohol and formaldehyde. nsf.gov Further oxidation of aldehydes can lead to the formation of carboxylic acids. mdpi.comnih.govresearchgate.net

Techniques such as Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization tandem mass spectrometry (ESI MS2) have been used to propose and confirm the end groups of PEG oxidative degradation products. nsf.gov Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also utilized to analyze changes in molecular weight distribution and identify degradation products. nsf.gov

The degradation process leads to a decrease in the average molecular weight and an increase in the polydispersity of the PEG sample. scielo.brresearchgate.net

Here is a summary of some identified degradation products:

| Product Name | Chemical Formula | PubChem CID |

| Formaldehyde | CH₂O | 712 |

| Formic acid | CH₂O₂ | 284 |

| Acetic acid | C₂H₄O₂ | 176 |

| Glycolic acid | C₂H₄O₃ | 753 |

| Malonic acid | C₃H₄O₄ | 833 |

| Ethylene (B1197577) glycol | C₂H₆O₂ | 174 |

| Diethylene glycol | C₄H₁₀O₃ | 8117 |

| Triethylene glycol | C₆H₁₄O₄ | 8171 |

| Tetraethylene glycol | C₈H₁₈O₅ | 8222 |

| Aldehydes | RCHO | e.g., 177 (Acetaldehyde), 522524 (Endrin aldehyde), 1715135 ((Z)-alpha-hexyl cinnamaldehyde), 26 (Glyoxal), 31 (Malondialdehyde), 26 (Ethanedial), 26 (Oxalaldehyde), 26 (Biformyl), 26 (Oxaldehyde) nih.govnih.govthegoodscentscompany.comwikipedia.org |

| Carboxylic acids | RCOOH | e.g., 284 (Formic acid), 176 (Acetic acid), 753 (Glycolic acid), 833 (Malonic acid), 444539 (Cinnamic acid), 2778306 (1-Trifluoromethylcyclopropane-1-carboxylic acid), 1196 (1-Pyrroline-5-carboxylic acid), 145946138 (Carboxylic acid) acs.orgwikipedia.orgfishersci.fiwikipedia.orgnih.govnih.gov |

Hydrolytic Stability of the Tosylate Ester Linkage

The tosylate group in PEG13-Tos is linked to the PEG chain via an ester linkage. The hydrolytic stability of tosylate esters is generally influenced by factors such as pH, temperature, and the presence of catalysts. Tosylate groups are known to be good leaving groups in nucleophilic substitution reactions axispharm.com, which can include hydrolysis in the presence of water. While specific data on the hydrolysis rate of the tosylate ester in this compound is not available in the provided results, the stability of similar ester linkages can be considered. The stability of ester bonds can be affected by acidity or basicity nih.gov.

Environmental Fate of this compound in Abiotic Systems (e.g., aqueous media, soil, atmospheric conditions)

The environmental fate of this compound in abiotic systems is determined by its susceptibility to degradation processes and its physical properties, such as solubility and potential for adsorption. PEGs are generally water-soluble nih.gov, which suggests that this compound would likely be mobile in aqueous environments.

In aqueous media, PEG can undergo oxidative degradation initiated by hydroxyl radicals. scielo.brscielo.brresearchgate.net The rate and extent of this degradation are influenced by factors like the presence of photosensitizers and metal ions. scielo.brresearchgate.netnih.gov

In soil, abiotic degradation of PEG is generally slow. Studies have shown little to no abiotic degradation of PEG in soil over extended periods in the absence of microbial activity. acs.org However, interaction with photochemically produced hydroxyl radicals in sunlit soil could potentially lead to chain scission. researchgate.net Sorption to soil can also influence the mobility and availability of PEG derivatives. acs.orgresearchgate.net

In atmospheric conditions, vapor-phase PEG is expected to be degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov However, PEG with higher molecular weights may exist in the particulate phase and be removed by wet and dry deposition. nih.gov The presence of the tosylate group could influence the volatility and atmospheric fate of this compound compared to unsubstituted PEG.

While biodegradation is a significant removal mechanism for PEG in the environment nih.govacs.org, this section focuses solely on abiotic processes. Abiotic degradation pathways, particularly oxidation and potential hydrolysis of the tosylate group, contribute to the transformation of this compound in non-biological systems.

Emerging Research Directions and Future Outlook

Integration of PEG13-Tos in Advanced Manufacturing Technologies (e.g., 3D printing of functional materials)

The integration of PEG derivatives, including tosylated variants, in advanced manufacturing technologies like 3D printing is an active area of research. PEG-based hydrogels, often formed through the cross-linking of PEG macromers with reactive end groups, are particularly relevant for 3D bioprinting and tissue engineering applications due to their biocompatibility and tunable properties jenkemusa.com. While direct mentions of "this compound" specifically in 3D printing are less prevalent in the immediate search results, the broader context of using PEG tosylates as versatile precursors for functionalization is highly relevant mdpi.com. Tosyl-activated PEGs can be converted into various functional groups, such as acrylates or methacrylates, which are commonly used in photopolymerization-based 3D printing techniques jenkemusa.commdpi.com. The ability to introduce specific functionalities via the tosyl group allows for the creation of PEG-based bioinks with tailored properties for cell encapsulation, adhesion, and differentiation in 3D printed constructs jenkemusa.commdpi.comresearchgate.net. Research indicates that the mechanical properties and degradation behavior of these hydrogels can be controlled by the PEG chain length and cross-linking density, influencing their suitability for different tissue engineering applications researchgate.net.

Role of this compound in the Design and Synthesis of Stimuli-Responsive Materials (e.g., pH-responsive, temperature-responsive, light-responsive)